molecular formula C31H44NP B593864 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine CAS No. 1237588-13-4

1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine

Cat. No.: B593864
CAS No.: 1237588-13-4
M. Wt: 461.674
InChI Key: FPQYIRBFZLNVLL-UHFFFAOYSA-N
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Description

“1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine” is a chemical compound with the CAS Number: 1237588-13-4. It has a molecular weight of 461.67 and its IUPAC name is 1-(2-(di((1s,3S)-adamantan-1-yl)phosphaneyl)phenyl)piperidine .


Molecular Structure Analysis

The linear formula of this compound is C31H44NP . For a more detailed molecular structure, you may refer to the resources provided by chemical suppliers or databases.


Physical and Chemical Properties Analysis

This compound is a solid under normal conditions. It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Pharmacological Potential in Neurodegenerative Diseases

Adamantane-based compounds, including those structurally related to 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine, have shown significant promise in the treatment of neurodegenerative diseases. These compounds, owing to their rigid scaffolds, have been evaluated for their therapeutic potential against conditions such as dementia, Alzheimer's, and Parkinson's diseases. The pharmacological profile of adamantane derivatives surpasses that of well-known drugs like amantadine and memantine, highlighting a promising direction for future research in biochemistry, pharmacology, and neuroscience (Dembitsky, Gloriozova, & Poroikov, 2020).

Chemical Synthesis and Properties

Phosphonic acid derivatives, akin to the phosphino group in this compound, have a wide range of applications due to their structural analogy to phosphate moieties. These applications span from drug and pro-drug development, bone targeting, to the design of supramolecular materials. The review by Sevrain et al. covers the synthesis and varied applications of phosphonic acids, providing a comprehensive overview of methodologies for synthesizing these compounds, including those similar to the phosphino groups found in adamantane derivatives (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Ligand Development for Receptors

Arylcycloalkylamines, including phenylpiperidines, feature prominently in the development of ligands for D2-like receptors, which are critical in the pharmacology of antipsychotic agents. Studies have indicated that the arylalkyl substituents can significantly enhance the binding affinity and selectivity of these compounds for D2-like receptors, suggesting that derivatives of this compound could play a role in the development of new antipsychotic medications (Sikazwe et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

Properties

IUPAC Name

bis(1-adamantyl)-(2-piperidin-1-ylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44NP/c1-4-8-32(9-5-1)28-6-2-3-7-29(28)33(30-16-22-10-23(17-30)12-24(11-22)18-30)31-19-25-13-26(20-31)15-27(14-25)21-31/h2-3,6-7,22-27H,1,4-5,8-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQYIRBFZLNVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166673
Record name 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237588-13-4
Record name 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1237588-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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